4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C14H10ClNO7S and a molecular weight of 371.75 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, a chloro group, a nitro group, and a sulfonate group attached to a benzene ring. It is typically found in a powder form and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate involves multiple steps, including the introduction of the formyl, methoxy, chloro, nitro, and sulfonate groups onto the benzene ring. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:
Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.
Methoxylation: Introduction of the methoxy group using methanol and a catalyst.
Chlorination: Introduction of the chloro group using chlorine gas or a chlorinating agent.
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Sulfonation: Introduction of the sulfonate group using sulfur trioxide or chlorosulfonic acid.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst or iron and hydrochloric acid.
Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate involves its interactions with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, the methoxy group can influence the compound’s electronic properties, the chloro group can undergo substitution reactions, the nitro group can be reduced to an amino group, and the sulfonate group can enhance the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar compounds to 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate include:
4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.
4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonate group.
4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonate group.
These compounds share similar functional groups but differ in their specific substituents, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-chloro-3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO7S/c1-22-14-6-9(8-17)2-5-13(14)23-24(20,21)10-3-4-11(15)12(7-10)16(18)19/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQRQPPHPBAQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.